molecular formula C14H10N4O2 B14396220 2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile CAS No. 89770-21-8

2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile

Cat. No.: B14396220
CAS No.: 89770-21-8
M. Wt: 266.25 g/mol
InChI Key: MHJKVBKNJXTABX-UHFFFAOYSA-N
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Description

2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile is a heterocyclic compound that belongs to the class of 4H-chromenes. . The presence of multiple functional groups, such as amino, cyano, and methoxy, makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile typically involves a multicomponent reaction. One common method includes the reaction of salicylaldehyde, malononitrile, and a suitable amine under basic conditions . The reaction is often catalyzed by bases such as imidazole or pentamethyldiethylenetriamine (PMDTA) . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the chromene ring.

Industrial Production Methods

The use of environmentally friendly catalysts and solvent-free conditions can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with DNA, leading to its biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-cyano-4H-chromen-4-yl phosphonates
  • 2-amino-3-cyano-4H-chromen-4-yl phosphine oxides
  • 2-amino-4H-chromenes

Uniqueness

2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile is unique due to the presence of the methoxy group at the 8th position, which can influence its chemical reactivity and biological activity . This structural variation can lead to different pharmacological properties compared to other similar compounds.

Properties

CAS No.

89770-21-8

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)propanedinitrile

InChI

InChI=1S/C14H10N4O2/c1-19-11-4-2-3-9-12(8(5-15)6-16)10(7-17)14(18)20-13(9)11/h2-4,8,12H,18H2,1H3

InChI Key

MHJKVBKNJXTABX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C(C2C(C#N)C#N)C#N)N

Origin of Product

United States

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